1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, creating a unique structure that is of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization can yield the desired imidazo[4,5-c]pyridine structure . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine can be compared with other imidazo[4,5-c]pyridine derivatives such as:
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its activity as a TLR7 agonist.
2-[(1S)-1-Benzyl-2-sulfanylethyl]-1H-imidazo[4,5-c]pyridin-5-ium: Used in various biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ significantly from those of its analogs .
Properties
CAS No. |
120537-47-5 |
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Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-benzyl-N,N-dimethylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C15H16N4/c1-18(2)15-14-13(8-9-16-15)19(11-17-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
KANKRXGDDBONMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC2=C1N=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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